ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorophenyl, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl and dimethoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the ethyl ester: This step involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (5Z)-2-[(3-BROMOPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- **ETHYL (5Z)-2-[(3-FLUOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the chlorophenyl group in ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE distinguishes it from similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it unique in its class.
Properties
Molecular Formula |
C22H20ClNO5S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
ethyl (5Z)-2-(3-chlorophenyl)imino-5-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO5S/c1-4-29-22(26)19-20(25)18(11-13-8-9-16(27-2)17(10-13)28-3)30-21(19)24-15-7-5-6-14(23)12-15/h5-12,25H,4H2,1-3H3/b18-11-,24-21? |
InChI Key |
DXSGKMSPYDCOAO-JERZPRFUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=NC3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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